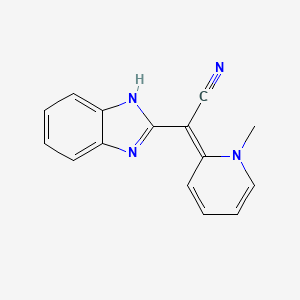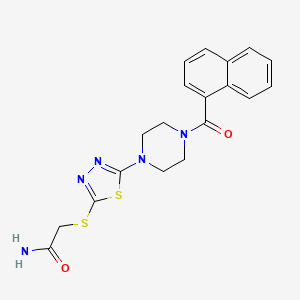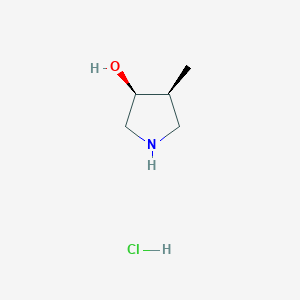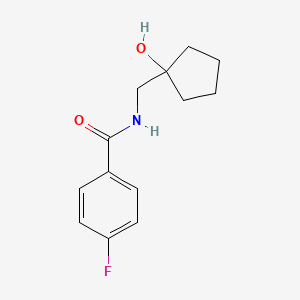![molecular formula C19H16BrFN2O2S B2378482 1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899949-06-5](/img/structure/B2378482.png)
1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C19H16BrFN2O2S and its molecular weight is 435.31. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aldose Reductase Inhibitors
- A study conducted by (Negoro et al., 1998) synthesized and evaluated a series of novel tetrahydropyrrolo[1,2-a]pyrazine derivatives as aldose reductase inhibitors, which are significant for managing complications in diabetic patients. The compound 2-(4-bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone showed potent aldose reductase inhibitory activity.
Anticancer Activity
- Research by (Seo et al., 2019) explored the anticancer activity of pyrrolo[1,2-a]pyrazine derivatives. One such derivative exhibited significant inhibition of cell viability in prostate and breast cancer cells, suggesting potential as an anticancer agent.
COX-2 Inhibitors
- A study by (Singh et al., 2004) synthesized 2,3-diaryl pyrazines and quinoxalines as selective COX-2 inhibitors. This research holds potential in the development of new anti-inflammatory drugs.
Asymmetric Synthesis Methods
- (He et al., 2011) developed a method for the asymmetric synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, which are important in medicinal chemistry.
Antimicrobial Agents
- The synthesis of novel 4-phenyl- and 3-alkyl(aryl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-tosylpyrazoles by (Bonacorso et al., 2006) resulted in compounds with promising antimicrobial activity against yeast, fungi, bacteria, and algae.
Synthesis of Heterocyclic Compounds
- (Duan et al., 2021) discussed the synthesis of Pyrido[1,2-a]pyrazine derivatives, expanding the chemical space and potential applications of these compounds.
Intermediates in Insecticide Synthesis
- The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in insecticide production, was reported by (Niu Wen-bo, 2011).
Enantioselective Hydrogenation
- The asymmetric hydrogenation of heterocyclic imines to synthesize chiral tetrahydropyrrolo[1,2-a]pyrazines was achieved by (Hu et al., 2018), contributing to medicinal chemistry.
Synthesis of Novel Heterocycles
- (El‐Emary et al., 2002) developed new heterocyclic compounds based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole with potential biological activity.
Crystal Structures of N-Substituted Pyrazolines
- The study by (Loh et al., 2013) provided insights into the crystal structures of pyrazole compounds, crucial for understanding their chemical properties.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-(3-fluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O2S/c20-15-8-6-14(7-9-15)19-18-5-2-10-22(18)11-12-23(19)26(24,25)17-4-1-3-16(21)13-17/h1-10,13,19H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOJZGFUNRIDNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2378403.png)
![3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B2378404.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide](/img/structure/B2378408.png)


![1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2378415.png)


![2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B2378418.png)


![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2378422.png)